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Compound of Interest

Compound Name:
N-(4-Methylphenyl)-3-

oxobutanamide

Cat. No.: B160187 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N-(4-
Methylphenyl)-3-oxobutanamide, a key intermediate in various chemical syntheses. Due to

the limited availability of published, comprehensive spectral assignments for this specific

molecule, this guide presents a combination of expected values derived from spectral

databases and experimental data from closely related structural analogs. This approach offers

a robust reference for the characterization of N-(4-Methylphenyl)-3-oxobutanamide and

similar compounds.

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for N-(4-
Methylphenyl)-3-oxobutanamide and its analogs. It is important to note the existence of keto-

enol tautomerism in β-dicarbonyl compounds like this one, which can lead to the appearance of

additional signals in NMR spectra. The data presented here primarily reflects the keto tautomer.

Table 1: ¹H NMR Spectroscopic Data
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Assignment

Expected

Chemical Shift

(ppm)

Observed

Chemical Shift

(ppm) for

Analogs

Multiplicity Integration

CH₃ (Aromatic) 2.2 - 2.4 2.29 Singlet 3H

CH₃ (Keto) 2.2 - 2.4 2.28 Singlet 3H

CH₂ 3.5 - 3.7 3.65 Singlet 2H

Aromatic CH 7.0 - 7.5 7.11 (d), 7.45 (d) Doublet 4H

NH 9.5 - 10.5 9.85 Singlet (broad) 1H

Analog data is

representative

and may be

sourced from

compounds like

N-phenyl-3-

oxobutanamide.

Table 2: ¹³C NMR Spectroscopic Data
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Assignment
Expected Chemical Shift

(ppm)

Observed Chemical Shift

(ppm) for Analogs

CH₃ (Aromatic) ~21 20.8

CH₃ (Keto) ~30 31.5

CH₂ ~50 49.7

Aromatic CH 120 - 130 120.1, 129.5

Aromatic C (quaternary) 130 - 140 133.8, 135.2

C=O (Amide) ~165 164.5

C=O (Keto) ~205 205.3

Analog data is representative

and may be sourced from

compounds like N-phenyl-3-

oxobutanamide.

Table 3: Infrared (IR) Spectroscopic Data
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Assignment
Expected

Wavenumber (cm⁻¹)

Observed

Wavenumber (cm⁻¹)

for Analogs

Intensity

N-H Stretch 3250 - 3350 ~3300 Strong

C-H Stretch

(Aromatic)
3000 - 3100 ~3050 Medium

C-H Stretch (Aliphatic) 2850 - 3000 ~2925 Medium

C=O Stretch (Keto) 1700 - 1725 ~1715 Strong

C=O Stretch (Amide I) 1650 - 1680 ~1660 Strong

C=C Stretch

(Aromatic)
1450 - 1600 ~1600, 1540 Medium-Strong

N-H Bend (Amide II) 1510 - 1570 ~1540 Medium

Analog data is

representative and

may be sourced from

compounds like N-

phenyl-3-

oxobutanamide.

Table 4: Mass Spectrometry (MS) Data
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m/z Assignment Relative Intensity

191 [M]⁺ (Molecular Ion) High

149 [M - CH₂CO]⁺ Medium

107 [CH₃C₆H₄NH₂]⁺ High

91 [C₇H₇]⁺ (Tropylium ion) Medium

43 [CH₃CO]⁺ High

Fragmentation patterns are

predicted based on typical

electron ionization (EI) mass

spectrometry.

Experimental Protocols
The following are generalized yet detailed methodologies for acquiring the spectroscopic data

presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 or 500 MHz

spectrometer. A standard pulse program is used with a 90° pulse angle and a relaxation

delay of 1-2 seconds between scans. Typically, 16 to 64 scans are co-added to achieve a

good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument,

operating at a corresponding frequency (e.g., 100 or 125 MHz). A proton-decoupled pulse

sequence is used to simplify the spectrum to single lines for each unique carbon atom. A

sufficient number of scans (often 1024 or more) are accumulated to obtain a spectrum with a

good signal-to-noise ratio due to the low natural abundance of ¹³C.
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2.2 Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): 1-2 mg of the finely ground solid sample is

intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in

an agate mortar and pestle. The mixture is then compressed in a die under high pressure to

form a transparent or translucent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A

background spectrum of a pure KBr pellet is first recorded. The sample spectrum is then

acquired over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of

transmittance or absorbance.

2.3 Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe for solid samples or after separation by gas chromatography (GC-MS) or

liquid chromatography (LC-MS).

Ionization: For a volatile compound like N-(4-Methylphenyl)-3-oxobutanamide, electron

ionization (EI) is a common method. In EI, the sample is bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion,

generating a mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound.
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Sample Preparation Spectroscopic Analysis Data Acquisition & Interpretation

Structure Elucidation

N-(4-Methylphenyl)-3-oxobutanamide

Dissolve in
Deuterated Solvent

Prepare KBr Pellet
or Thin Film

Dissolve for LC-MS
or use Solid Probe

NMR Spectrometer
(¹H, ¹³C)

FT-IR Spectrometer

Mass Spectrometer

NMR Spectra
(Chemical Shifts, Coupling)

IR Spectrum
(Functional Groups)

Mass Spectrum
(Molecular Weight, Fragmentation)

Structure Confirmation

Click to download full resolution via product page

Workflow for Spectroscopic Characterization.

To cite this document: BenchChem. [A Comprehensive Spectroscopic Analysis of N-(4-
Methylphenyl)-3-oxobutanamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160187#spectroscopic-data-nmr-ir-ms-for-n-4-
methylphenyl-3-oxobutanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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